Elasnin

Übersicht

Beschreibung

Elasnin ist eine kürzlich entdeckte antibiofilm-Verbindung, die eine bemerkenswerte Aktivität gegen Methicillin-resistente Staphylococcus aureus (MRSA)-Biofilme gezeigt hat . Es wurde ursprünglich als ein menschlicher Granulozyten-Elastase-Inhibitor mit minimalen toxischen Nebenwirkungen eingeführt . This compound hat sich als vielversprechend für die Behandlung der chronisch obstruktiven Lungenerkrankung erwiesen, die durch Leukozyten-Elastase verursacht wird .

2. Herstellungsmethoden

This compound wird durch bioassay-gestützte Isolierung von bioaktiven Verbindungen aus Actinobacteria synthetisiert . Der Syntheseweg umfasst die Extraktion und Reinigung von this compound aus Bakterienkulturen, gefolgt von der Strukturaufklärung unter Verwendung von Techniken wie der Kernmagnetresonanz (NMR)-Spektroskopie und der Massenspektrometrie (MS) . Industrielle Produktionsmethoden für this compound befinden sich noch in der Entwicklung, aber sie zielen darauf ab, die Ausbeute und Reinheit zu optimieren und gleichzeitig die Produktionskosten zu minimieren .

Wissenschaftliche Forschungsanwendungen

Elasnin hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:

Medizin: This compound hat sich als vielversprechend bei der Behandlung von Infektionen erwiesen, die durch MRSA und andere grampositive Bakterien verursacht werden.

5. Wirkmechanismus

This compound entfaltet seine Wirkung, indem es in den Zellteilungsprozess eingreift und die Produktion von extrazellulären polymeren Substanzen (EPS) in biofilm-bildenden Bakterien unterdrückt . Es reguliert Proteine herunter, die mit der Zellwandsynthese, Zellteilung, Fettsäurestoffwechsel, Glykolyse und dem Zwei-Komponenten-System zusammenhängen . This compound reguliert auch Transportproteine und Proteine, die an der oxidativen Phosphorylierung und dem Phosphotransferase-System beteiligt sind, die wichtig für seine Toleranz sind .

Wirkmechanismus

Target of Action

Elasnin is a potent biofilm-targeting compound that has been identified to have excellent activity against methicillin-resistant Staphylococcus aureus (MRSA) biofilms . The primary targets of this compound are the biofilms of MRSA, which are communities of bacteria that are highly tolerant, resistant, and resilient to a wide range of antimicrobials .

Mode of Action

This compound effectively inhibits biofilm formation and eradicates pre-formed biofilms of MRSA . It interferes with the cell division during the exponential phase, primarily by repressing the expression of virulence factors . This results in the destruction of the biofilm matrix in a time-dependent manner .

Biochemical Pathways

This compound affects the biochemical pathways related to cell division and cell wall synthesis, which are crucial for the survival of growing exponential-phase cells . It also impacts the expression of virulence factors, which play a key role in the pathogenicity of MRSA . The downregulation of these processes leads to the destruction of the biofilm matrix and interference with cell division .

Pharmacokinetics

Its low cytotoxicity and low risk of resistance development suggest favorable pharmacokinetic properties .

Result of Action

The action of this compound results in the effective inhibition of biofilm formation and eradication of pre-formed biofilms of MRSA . Cells released from the this compound-treated biofilms exhibit a defective appearance and become more sensitive to the beta-lactam antibiotic penicillin G .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Elasnin has shown to interact with various biomolecules, particularly in the context of biofilm formation. It effectively inhibits biofilm formation and eradicates pre-formed biofilms of MRSA . The nature of these interactions involves the induction of biofilm matrix destruction in a time-dependent manner and interference with cell division during the exponential phase .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by primarily repressing the expression of virulence factors . Cells released from the this compound-treated biofilms exhibit a defective appearance and become more sensitive to the beta-lactam antibiotic penicillin G .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It induces the biofilm matrix destruction in a time-dependent manner and interferes with the cell division during the exponential phase, primarily by repressing the expression of virulence factors .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to have temporal effects on the cells. In adaptive laboratory evolution (ALE) experiments on MRSA with this compound, the cells adapt and evolve toward repetitive this compound exposure . The cells treated with a lethal dose of this compound daily for a week exhibited increased this compound tolerance .

Metabolic Pathways

It has been observed that this compound treatment results in the downregulation of many proteins related to cell division and cell wall synthesis, which is important for the survival of growing exponential-phase cells .

Vorbereitungsmethoden

Elasnin is synthesized through bioassay-guided isolation of bioactive compounds from Actinobacteria . The synthetic route involves the extraction and purification of this compound from bacterial cultures, followed by structural elucidation using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) . Industrial production methods for this compound are still under development, but they aim to optimize yield and purity while minimizing production costs .

Analyse Chemischer Reaktionen

Elasnin durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern . Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, sind oxidierte, reduzierte und substituierte Derivate von this compound .

Vergleich Mit ähnlichen Verbindungen

Elasnin ist strukturell ähnlich anderen substituierten Alpha-Pyronen, die ebenfalls eine Antibiofilmaktivität aufweisen . Die einzigartige Fähigkeit von this compound, Daptomycin-resistente MRSA-Biofilme zu beseitigen, hebt es von anderen Verbindungen ab . Zu ähnlichen Verbindungen gehören:

Substituierte Alpha-Pyrone: Diese Verbindungen weisen strukturelle Ähnlichkeiten mit this compound auf und zeigen eine Antibiofilmaktivität.

Zusammenfassend lässt sich sagen, dass this compound eine vielversprechende Verbindung mit einem erheblichen Potenzial in verschiedenen wissenschaftlichen und industriellen Anwendungen ist. Seine einzigartigen Eigenschaften und Wirkmechanismen machen es zu einem wertvollen Werkzeug im Kampf gegen biofilm-bedingte Infektionen und andere mikrobielle Herausforderungen.

Eigenschaften

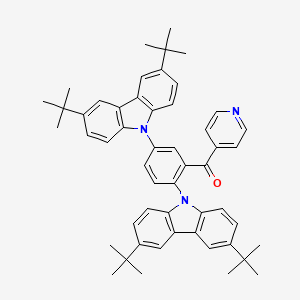

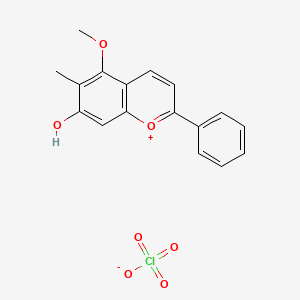

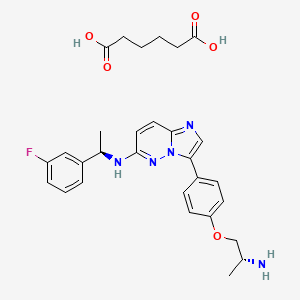

IUPAC Name |

3,5-dibutyl-4-hydroxy-6-(6-oxoundecan-5-yl)pyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O4/c1-5-9-13-17-21(25)18(14-10-6-2)23-19(15-11-7-3)22(26)20(16-12-8-4)24(27)28-23/h18,26H,5-17H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNSPVFCYLPZTRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C(CCCC)C1=C(C(=C(C(=O)O1)CCCC)O)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00987589 | |

| Record name | 3,5-Dibutyl-2-hydroxy-6-(6-oxoundecan-5-yl)-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00987589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68112-21-0 | |

| Record name | Elasnin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068112210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dibutyl-2-hydroxy-6-(6-oxoundecan-5-yl)-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00987589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Sulfur, [4-[[2-(1,1-difluoroethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]phenyl]pentafluoro-, (OC-6-21)-](/img/structure/B607214.png)

![N-[(1R,2R,3S)-2-hydroxy-3-(10H-phenoxazin-10-yl)cyclohexyl]-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B607218.png)